molecular formula C15H22N4O4 B4740761 N-(2-methyl-4-nitrophenyl)-N'-[3-(4-morpholinyl)propyl]urea

N-(2-methyl-4-nitrophenyl)-N'-[3-(4-morpholinyl)propyl]urea

Cat. No. B4740761
M. Wt: 322.36 g/mol
InChI Key: ZIKHDWGTWWZKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-nitrophenyl)-N'-[3-(4-morpholinyl)propyl]urea, commonly known as MNMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a urea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

MNMPU has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. MNMPU has been shown to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In the field of pharmacology, MNMPU has been investigated for its potential as a therapeutic agent for the treatment of hypertension and cardiovascular diseases.

Mechanism of Action

The mechanism of action of MNMPU is not fully understood, but it is believed to exert its effects by modulating various cellular pathways. MNMPU has been shown to inhibit the activity of specific enzymes, including tyrosine kinases and cyclooxygenases, which play a crucial role in various cellular processes. MNMPU has also been shown to modulate the expression of specific genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MNMPU has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MNMPU has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases. In addition, MNMPU has been shown to modulate the activity of specific ion channels, including potassium and calcium channels, which play a crucial role in various physiological processes.

Advantages and Limitations for Lab Experiments

MNMPU has several advantages that make it an attractive compound for scientific research. It is relatively easy to synthesize, and its purity and identity can be easily confirmed by various analytical techniques. MNMPU also exhibits potent biological activity, making it an ideal compound for investigating various cellular pathways. However, MNMPU also has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. MNMPU is also a highly reactive compound, and its stability under various experimental conditions needs to be carefully monitored.

Future Directions

There are several future directions for MNMPU research. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate the mechanism of action of MNMPU and identify specific cellular pathways that are modulated by the compound. Additionally, future research could focus on identifying new analogs of MNMPU with improved biological activity and decreased toxicity. Overall, MNMPU is a promising compound with significant potential for scientific research and therapeutic applications.

properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)-3-(3-morpholin-4-ylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-12-11-13(19(21)22)3-4-14(12)17-15(20)16-5-2-6-18-7-9-23-10-8-18/h3-4,11H,2,5-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKHDWGTWWZKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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